molecular formula C12H16ClNO B8729672 4-(4-Chlorophenyl)-4-methoxypiperidine CAS No. 235109-80-5

4-(4-Chlorophenyl)-4-methoxypiperidine

Cat. No.: B8729672
CAS No.: 235109-80-5
M. Wt: 225.71 g/mol
InChI Key: MSRMRYYISVEODC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-methoxypiperidine (CAS 235109-80-5) is a chemical compound of significant interest in advanced chemical and pharmaceutical research. It serves as a versatile synthetic building block, particularly in the construction of more complex molecules for pharmacological screening and development. The structure of this compound, featuring a piperidine ring substituted with both 4-chlorophenyl and methoxy groups at the 4-position, makes it a valuable precursor in medicinal chemistry. Research into structurally related 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has demonstrated that these scaffolds can exhibit notable pharmacological activities, such as significant analgesic effects in preclinical models, highlighting the potential of this chemical class in the development of new therapeutic agents . Furthermore, piperidine derivatives are widely recognized as critical intermediates in the synthesis of a variety of active pharmaceutical ingredients and are frequently utilized in the exploration of novel chemical entities . As a high-purity research chemical, this compound provides chemists and researchers with a foundational material for drug discovery programs, method development, and the synthesis of specialized compound libraries.

Properties

CAS No.

235109-80-5

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-methoxypiperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10/h2-5,14H,6-9H2,1H3

InChI Key

MSRMRYYISVEODC-UHFFFAOYSA-N

Canonical SMILES

COC1(CCNCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical and Pharmacological Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight Key Pharmacological Activity Reference
4-(4-Chlorophenyl)-4-methoxypiperidine 4-ClPh, 4-OCH₃ 255.74 g/mol* Antimicrobial (inferred)
4-(4-Chlorophenyl)-4-hydroxypiperidine 4-ClPh, 4-OH 241.71 g/mol Antifungal, CYP51 inhibition
4-(4-Fluorophenyl)-4-hydroxypiperidine 4-FPh, 4-OH 225.25 g/mol CNS activity (hypothetical)
4-[4-(Trifluoromethoxy)phenyl]piperidine 4-CF₃OPh 245.24 g/mol Drug intermediate (fluorinated)
5-(4-Chlorophenyl)-4-methyl-3-(1-phenethylpiperidin-4-yl)isoxazole HCl 4-ClPh, isoxazole 443.34 g/mol Serotonin receptor modulation

*Calculated based on formula C₁₂H₁₆ClNO.

Key Observations:
  • Methoxy vs.
  • Halogen Effects : Fluorophenyl analogs (e.g., 4-FPh) exhibit higher metabolic stability due to fluorine’s electronegativity, whereas chlorophenyl derivatives may show stronger receptor binding .
  • Ring Modifications : Isoxazole-containing derivatives (e.g., ) demonstrate divergent biological targets, such as serotonin receptors, highlighting the impact of heterocyclic additions .

Pharmacological Activity and Target Selectivity

  • Antimicrobial Activity: Piperidine derivatives with electron-withdrawing groups (e.g., 4-ClPh) show enhanced activity against Trypanosoma cruzi and fungal pathogens, likely due to CYP51 enzyme inhibition .
  • CNS Applications : Methoxy-substituted piperidines are explored for CNS penetration, whereas hydroxylated analogs may face rapid glucuronidation .
  • Anticancer Potential: Substituted piperidines with trifluoromethoxy groups (e.g., ) exhibit improved pharmacokinetic profiles in preclinical cancer models .

Q & A

(Basic) What are the standard synthetic routes for 4-(4-Chlorophenyl)-4-methoxypiperidine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often prepared by reacting 4-chlorophenyl precursors with methoxy-containing reagents under basic conditions (e.g., using NaOH in dichloromethane) . Optimization involves:

  • Catalyst selection : Triethylamine or DMAP can enhance reaction efficiency .
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity .
    Data Table :
ParameterTypical RangeImpact on Yield
Reaction Time12–24 hrsProlonged time reduces decomposition
SolventDCM/THFPolar aprotic solvents favor SN2 mechanisms
Catalyst Load5–10 mol%Higher loads accelerate kinetics

(Basic) What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. For example, the methoxy group appears as a singlet at ~3.3 ppm (1^1H) and 55 ppm (13^13C) .
  • X-ray Crystallography : Single-crystal diffraction (e.g., Mo-Kα radiation) resolves bond angles and torsional strain. A related piperidine derivative showed a chair conformation with a dihedral angle of 85° between the chlorophenyl and methoxy groups .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 251.08) .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies in receptor binding or cytotoxicity data often arise from:

  • Assay variability : Use standardized protocols (e.g., CEREP panels for receptor profiling) .
  • Solvent effects : DMSO concentration >1% may inhibit 5-HT2A_{2A} receptors; use PBS or ethanol controls .
  • Structural analogs : Compare with diazepane derivatives (e.g., compound 13 in ) to isolate pharmacophore contributions.
    Case Study : A study on a similar compound showed DA2_2 receptor affinity (Ki_i = 12 nM) varied by ±30% across labs due to radioligand batch differences .

(Advanced) What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack sites. The methoxy group’s electron-donating effect increases piperidine ring basicity (pKa ~9.5) .
  • Molecular Dynamics : Simulate solvent interactions (e.g., acetonitrile vs. toluene) to optimize SN1/SN2 pathways .
  • Reaction Path Search : Tools like GRRM identify low-energy intermediates for cross-coupling reactions .
    Data Table :
Computational MethodApplicationOutcome
DFT (Gaussian 16)Transition state analysisIdentified rate-limiting step in sulfonylation
MD (GROMACS)Solvent effect on conformation20% higher stability in non-polar solvents

(Advanced) How does the stereoelectronic profile of this compound influence its interactions with biological targets?

Methodological Answer:

  • Steric Effects : The 4-methoxy group creates a 110° torsional barrier, reducing accessibility to flat binding pockets (e.g., CYP3A4) .
  • Electronic Effects : The chlorophenyl moiety’s electron-withdrawing nature enhances hydrogen bonding with residues like Asp154 in 5-HT receptors .
  • SAR Studies : Methylation at the piperidine nitrogen (→ N-methyl derivative) decreases DAT affinity by 50%, highlighting steric sensitivity .

(Basic) What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, goggles, and lab coats are mandatory .
  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

(Advanced) What strategies mitigate degradation of this compound in long-term studies?

Methodological Answer:

  • Storage : Argon-atmosphere vials at -20°C reduce oxidation (t1/2_{1/2} increases from 30 to 180 days) .
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical formation .
  • HPLC Monitoring : Use C18 columns (ACN/0.1% TFA) to track degradation products monthly .

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